Cas no 64346-43-6 (2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine (1:1))

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine (1:1) structure
64346-43-6 structure
Product Name:2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine (1:1)
Numero CAS:64346-43-6
MF:C28H23N3O5S2
MW:545.629324197769
CID:1676774
PubChem ID:116589
Update Time:2025-04-21

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine (1:1)
    • 7-Benzothiazolesulfonic acid, 2-(2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl)-6-methyl-, compd. with N-methylmethanamine (1:1)
    • 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl)-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine (1:1)
    • 2-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid - N-methylmethanamine (1:1)
    • EINECS 264-800-3
    • DTXSID9070080
    • 64346-43-6
    • Inchi: 1S/C26H16N2O5S2.C2H7N/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30;1-3-2/h2-12,21H,1H3,(H,31,32,33);3H,1-2H3
    • Chiave InChI: FCYNSACPZDQZTR-UHFFFAOYSA-N
    • Sorrisi: S1C(C2C=CC3=C(C=2)C=CC(C2C(C4C=CC=CC=4C2=O)=O)=N3)=NC2=CC=C(C)C(=C12)S(=O)(=O)O.N(C)C

Proprietà calcolate

  • Massa esatta: 545.10809
  • Massa monoisotopica: 545.108
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 3
  • Complessità: 946
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 163Ų

Proprietà sperimentali

  • Punto di ebollizione: 823.2°C at 760 mmHg
  • Punto di infiammabilità: 451.6°C
  • PSA: 126.32

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine (1:1) Letteratura correlata

Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd